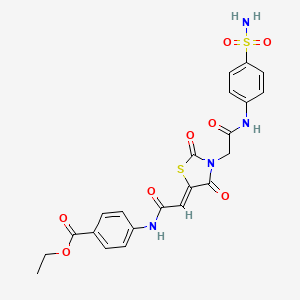

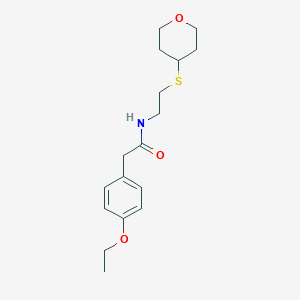

![molecular formula C17H23N5O5 B2728559 tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 2034201-86-8](/img/structure/B2728559.png)

tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The structure suggests the presence of a pyrido[2,3-d]pyrimidin-3(4H)-one moiety, which is a bicyclic entity made up of a pyridine ring fused to a pyrimidin-3-one ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamate group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbamate group could influence its solubility and reactivity .Applications De Recherche Scientifique

Photocatalyzed Amination

Wang et al. (2022) described a photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate for creating 3-aminochromones. This methodology broadens the applications of photocatalyzed protocols by facilitating the assembly of diverse amino pyrimidines under mild conditions (Wang et al., 2022).

Process Development for LFA-1 Inhibitor Synthesis

Li et al. (2012) discussed the scalable synthesis of a tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate for a lymphocyte function-associated antigen 1 inhibitor, showcasing an efficient one-pot, two-step sequence (Li et al., 2012).

Crystallographic Studies

Kant et al. (2015) conducted synthetic and crystallographic studies on tert-butyl carbamate derivatives, highlighting the importance of molecular conformation and intermolecular interactions in determining the crystal packing of such compounds (Kant et al., 2015).

Diels‐Alder Reaction Development

Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan involving tert-butyl carbamate, demonstrating its utility in constructing hexahydroindole derivatives (Padwa et al., 2003).

Synthesis of Biologically Active Intermediates

Zhao et al. (2017) reported on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the manufacture of biologically active compounds, showcasing a rapid synthesis method (Zhao et al., 2017).

Catalytic Applications

Chankeshwara and Chakraborti (2006) highlighted the efficient catalysis by Indium(III) halides for the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, yielding various N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O5/c1-10(20-16(26)27-17(2,3)4)13(23)19-8-9-22-14(24)11-6-5-7-18-12(11)21-15(22)25/h5-7,10H,8-9H2,1-4H3,(H,19,23)(H,20,26)(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTBVTZYXSGQOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2728499.png)